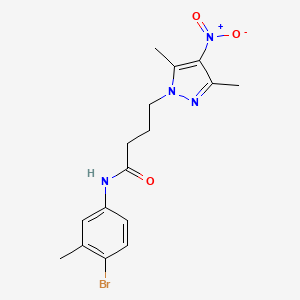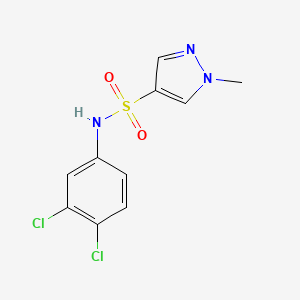![molecular formula C15H14Cl2N2O4S B3747780 2,4-dichloro-5-[(cyclopropylamino)sulfonyl]-N-(2-furylmethyl)benzamide](/img/structure/B3747780.png)
2,4-dichloro-5-[(cyclopropylamino)sulfonyl]-N-(2-furylmethyl)benzamide
Übersicht
Beschreibung
2,4-dichloro-5-[(cyclopropylamino)sulfonyl]-N-(2-furylmethyl)benzamide, also known as CPASB-FK506, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various cellular processes.
Wirkmechanismus
2,4-dichloro-5-[(cyclopropylamino)sulfonyl]-N-(2-furylmethyl)benzamide exerts its effects through the inhibition of calcineurin. Calcineurin is a calcium-dependent phosphatase that plays a critical role in many cellular processes. By inhibiting calcineurin, 2,4-dichloro-5-[(cyclopropylamino)sulfonyl]-N-(2-furylmethyl)benzamide can modulate these processes and provide insights into their underlying mechanisms.
Biochemical and Physiological Effects
2,4-dichloro-5-[(cyclopropylamino)sulfonyl]-N-(2-furylmethyl)benzamide has been shown to have a wide range of biochemical and physiological effects. In addition to its effects on calcineurin, 2,4-dichloro-5-[(cyclopropylamino)sulfonyl]-N-(2-furylmethyl)benzamide has also been shown to inhibit the activity of other phosphatases, including protein phosphatase 1 and 2A. This inhibition can lead to changes in the phosphorylation state of various proteins, which can in turn affect cellular processes such as gene expression, protein synthesis, and cell signaling.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of 2,4-dichloro-5-[(cyclopropylamino)sulfonyl]-N-(2-furylmethyl)benzamide is its specificity for calcineurin and other phosphatases. This specificity allows researchers to selectively modulate these pathways without affecting other cellular processes. However, one limitation of 2,4-dichloro-5-[(cyclopropylamino)sulfonyl]-N-(2-furylmethyl)benzamide is its potential toxicity. High concentrations of 2,4-dichloro-5-[(cyclopropylamino)sulfonyl]-N-(2-furylmethyl)benzamide have been shown to induce apoptosis in certain cell types, which can limit its use in certain experimental settings.
Zukünftige Richtungen
There are many potential future directions for research on 2,4-dichloro-5-[(cyclopropylamino)sulfonyl]-N-(2-furylmethyl)benzamide. One area of interest is the role of calcineurin in various disease states, including cancer and neurodegenerative disorders. 2,4-dichloro-5-[(cyclopropylamino)sulfonyl]-N-(2-furylmethyl)benzamide may be a valuable tool for studying these diseases and identifying potential therapeutic targets. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2,4-dichloro-5-[(cyclopropylamino)sulfonyl]-N-(2-furylmethyl)benzamide and its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
2,4-dichloro-5-[(cyclopropylamino)sulfonyl]-N-(2-furylmethyl)benzamide has been found to have a wide range of applications in scientific research. One of its primary uses is in the study of cellular signaling pathways. Specifically, 2,4-dichloro-5-[(cyclopropylamino)sulfonyl]-N-(2-furylmethyl)benzamide has been shown to inhibit the activity of the protein phosphatase 2B (PP2B), also known as calcineurin. This inhibition can be used to study the role of calcineurin in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Eigenschaften
IUPAC Name |
2,4-dichloro-5-(cyclopropylsulfamoyl)-N-(furan-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O4S/c16-12-7-13(17)14(24(21,22)19-9-3-4-9)6-11(12)15(20)18-8-10-2-1-5-23-10/h1-2,5-7,9,19H,3-4,8H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCRYXPKYXZAGCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=C(C=C(C(=C2)C(=O)NCC3=CC=CO3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-5-(cyclopropylsulfamoyl)-N-(furan-2-ylmethyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(acetylamino)phenyl]-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide](/img/structure/B3747706.png)



![1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxobutyl]-3,5-dimethyl-4-nitro-1H-pyrazole](/img/structure/B3747734.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B3747749.png)
![(4-fluorophenyl)[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]amine](/img/structure/B3747754.png)
![2-methoxy-N-{4-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}benzamide](/img/structure/B3747771.png)
![N-{4-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}thiophene-2-carboxamide](/img/structure/B3747773.png)
![1-methyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B3747787.png)

![2,4-dichloro-5-[(cyclopropylamino)sulfonyl]-N-(2,3-dimethylphenyl)benzamide](/img/structure/B3747809.png)
![4-amino-5-[(pyridin-4-ylmethyl)thio]-4H-1,2,4-triazole-3-thiol](/img/structure/B3747813.png)